N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide
Description
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide is a benzamide derivative featuring a piperazine ring substituted with a 4-chlorophenyl group and an ethyl linker to a 4-ethoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-2-27-20-9-3-17(4-10-20)21(26)23-11-12-24-13-15-25(16-14-24)19-7-5-18(22)6-8-19/h3-10H,2,11-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBPSFQMMSDTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common synthetic route includes the following steps:
Preparation of 4-(4-chlorophenyl)piperazine: This can be achieved by reacting 4-chloroaniline with piperazine in the presence of a suitable solvent and catalyst.
Formation of the ethoxybenzamide moiety: This involves the reaction of 4-ethoxybenzoic acid with an appropriate amine to form the amide bond.
Coupling of the two intermediates: The final step involves coupling the 4-(4-chlorophenyl)piperazine with the ethoxybenzamide intermediate under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The compound belongs to a class of benzamide-piperazine hybrids. Key structural analogs and their distinguishing features are summarized below:
Key Findings
Substituent Effects on Receptor Selectivity :
- The dichlorophenyl substitution in 7o () confers D3 selectivity, whereas the 4-chlorophenyl group in the target compound may favor interactions with other dopamine subtypes (e.g., D2 or D4) due to reduced steric hindrance .
- The hydroxyl and methyl groups in 12e () suggest improved metabolic stability, but the absence of chloro substitution could reduce CNS penetration compared to the target compound .
Piperazine vs. Piperidine Scaffolds :
- Piperazine derivatives (e.g., target compound, 7o ) generally exhibit higher basicity due to two nitrogen atoms, enhancing interactions with acidic receptor residues. In contrast, piperidine-based analogs () may exhibit altered pharmacokinetics and reduced dopamine receptor affinity .
Linker Modifications: The oxo-containing analog (CAS 62984-74-1, ) demonstrates how small structural changes (e.g., oxo vs.
Dopamine D4 Receptor Specificity :
- [3H]NGD 94-1 () highlights the low density of D4 receptors in striatal regions, suggesting that compounds targeting D4 (e.g., the target compound, if D4-active) may avoid extrapyramidal side effects associated with D2 modulation .
Data Table: Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 7o (Dichlorophenyl) | 12e (Hydroxyphenyl) | CAS 62984-74-1 (Oxo linker) |
|---|---|---|---|---|
| Molecular Weight | 413.9 g/mol | 528.8 g/mol | 623.1 g/mol | 365.8 g/mol |
| LogP (Predicted) | 3.8 | 4.5 | 3.2 | 2.9 |
| Hydrogen Bond Acceptors | 5 | 6 | 7 | 4 |
| Receptor Selectivity | Presumed D2/D4 | D3-selective | Unspecified | Unspecified |
| Metabolic Stability (in vitro) | Moderate | High | High | Low |
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of piperazine derivatives followed by the introduction of the ethoxy and benzamide moieties. The general synthetic route can be summarized as follows:
- Formation of Piperazine Derivative : The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkyl halide.
- Introduction of Ethoxy Group : The subsequent step involves alkylation to introduce the ethoxy group.
- Benzamide Formation : Finally, the benzamide functionality is introduced through acylation reactions.
Biological Activity
The compound exhibits significant biological activity primarily through its interaction with dopamine receptors. Specifically, it has been identified as a potent and selective ligand for the dopamine D4 receptor.
Binding Affinity
In studies evaluating binding affinity, this compound demonstrated a remarkable IC50 value of 0.057 nM for the D4 receptor, indicating high potency. In comparison, its selectivity for D4 over D2 receptors is greater than 10,000-fold, making it a valuable candidate for further research into treatments for disorders involving dopaminergic dysregulation, such as schizophrenia and Parkinson's disease .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies conducted on similar compounds reveal critical insights into how modifications to the piperazine and benzamide structures can influence their biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine on the phenyl ring significantly enhances binding affinity.
- Alkyl Chain Length : Variations in the length of the ethyl chain connecting the piperazine to the benzamide can modulate receptor selectivity and potency.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuropharmacological Studies : In animal models, this compound has shown efficacy in reducing symptoms associated with dopaminergic imbalances, such as hyperactivity and anxiety-like behaviors.
- Comparative Studies : When compared to other known D4 receptor ligands, this compound exhibited superior selectivity and efficacy in preclinical trials, suggesting its potential as a lead compound for drug development targeting neuropsychiatric disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
